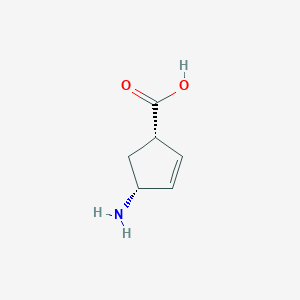

(1S,4R)-4-Aminocyclopent-2-enecarboxylic acid

描述

BenchChem offers high-quality (1S,4R)-4-Aminocyclopent-2-enecarboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (1S,4R)-4-Aminocyclopent-2-enecarboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

属性

IUPAC Name |

(1S,4R)-4-aminocyclopent-2-ene-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9NO2/c7-5-2-1-4(3-5)6(8)9/h1-2,4-5H,3,7H2,(H,8,9)/t4-,5+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VTCHZFWYUPZZKL-UHNVWZDZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C=CC1N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H](C=C[C@@H]1N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80907765 | |

| Record name | 4-Aminocyclopent-2-ene-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80907765 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

127.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

102579-72-6, 168471-40-7 | |

| Record name | 4-Aminocyclopent-2-ene-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80907765 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (-)-(1S,4R)-4-Aminocyclopent-2-enecarboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

In-depth Technical Guide: Basic Properties of (1S,4R)-4-Aminocyclopent-2-enecarboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the basic properties of (1S,4R)-4-aminocyclopent-2-enecarboxylic acid, a cyclic non-proteinogenic β-amino acid. This compound is of significant interest in pharmaceutical research due to its activity as a γ-aminobutyric acid (GABA) mimetic and an inhibitor of GABA transaminase. Understanding its acid-base chemistry is crucial for its application in drug design and development, formulation, and biological activity studies.

Physicochemical Properties

The basicity of (1S,4R)-4-aminocyclopent-2-enecarboxylic acid is primarily attributed to its amino group, while the carboxylic acid group imparts acidic properties. The interplay between these two functional groups determines the molecule's overall charge and behavior in solutions of varying pH. The key parameters governing these properties are the acid dissociation constants (pKa) of the carboxylic acid and the protonated amino group.

Quantitative Data

| Parameter | Predicted Value | Description |

| pKa₁ (Carboxylic Acid) | 3.52 | The pKa of the α-carboxylic acid group. |

| pKa₂ (Amino Group) | 9.85 | The pKa of the protonated amino group. |

| Isoelectric Point (pI) | 6.69 | The pH at which the net charge of the molecule is zero. |

Note: The pKa values are predicted using computational models and may vary slightly from experimentally determined values.

The isoelectric point (pI) is calculated using the formula for amino acids with non-ionizable side chains: pI = (pKa₁ + pKa₂) / 2

Experimental Determination of Basic Properties

The pKa values of (1S,4R)-4-aminocyclopent-2-enecarboxylic acid can be experimentally determined using potentiometric titration. This method involves titrating a solution of the amino acid with a strong base and monitoring the pH change.

Experimental Protocol: Potentiometric Titration

This protocol outlines a general procedure for the determination of the pKa values of an amino acid.

Materials:

-

(1S,4R)-4-Aminocyclopent-2-enecarboxylic acid

-

Standardized 0.1 M Sodium Hydroxide (NaOH) solution

-

Standardized 0.1 M Hydrochloric Acid (HCl) solution

-

Deionized water

-

pH meter with a glass electrode

-

Magnetic stirrer and stir bar

-

Burette (25 mL or 50 mL)

-

Beaker (100 mL)

-

Pipettes

Procedure:

-

Preparation of the Amino Acid Solution: Accurately weigh a known amount of (1S,4R)-4-aminocyclopent-2-enecarboxylic acid and dissolve it in a known volume of deionized water to prepare a solution of known concentration (e.g., 0.01 M).

-

Initial Acidification: To ensure the amino acid is fully protonated, add a stoichiometric excess of 0.1 M HCl to the amino acid solution.

-

Titration Setup: Place the beaker containing the acidified amino acid solution on the magnetic stirrer, add a stir bar, and immerse the calibrated pH electrode in the solution. Position the burette filled with 0.1 M NaOH solution above the beaker.

-

Titration with NaOH:

-

Record the initial pH of the solution.

-

Add the NaOH solution in small, precise increments (e.g., 0.1-0.2 mL).

-

After each addition, allow the pH to stabilize and record the pH and the total volume of NaOH added.

-

Continue the titration until the pH reaches approximately 12.

-

-

Data Analysis:

-

Plot a titration curve of pH (y-axis) versus the volume of NaOH added (x-axis).

-

The curve will show two inflection points, corresponding to the pKa values of the carboxylic acid (pKa₁) and the amino group (pKa₂).

-

The pKa values can be determined from the midpoints of the buffering regions (the flattened portions of the curve).

-

Alternatively, the first derivative of the titration curve (ΔpH/ΔV) can be plotted against the volume of NaOH. The peaks in the first derivative plot correspond to the equivalence points, and the pKa values are the pH values at half the volume of the equivalence points.

-

Experimental Workflow Diagram

Caption: Workflow for the experimental determination of pKa values using potentiometric titration.

Biological Context: GABA Signaling Pathway

(1S,4R)-4-Aminocyclopent-2-enecarboxylic acid is recognized for its role as a GABA mimetic and an inhibitor of GABA transaminase (GABA-T), an enzyme responsible for the degradation of the inhibitory neurotransmitter GABA. By inhibiting GABA-T, this compound increases the concentration of GABA in the synapse, thereby enhancing inhibitory neurotransmission.

GABAergic Synapse and Inhibition of GABA Transaminase

The following diagram illustrates a simplified GABAergic synapse and the mechanism of action of (1S,4R)-4-aminocyclopent-2-enecarboxylic acid.

Caption: Simplified GABAergic signaling pathway and the inhibitory action on GABA transaminase.

This in-depth guide provides essential information on the basic properties of (1S,4R)-4-aminocyclopent-2-enecarboxylic acid for professionals in research and drug development. The provided data and protocols serve as a valuable resource for further investigation and application of this compound.

An In-depth Technical Guide to (1S,4R)-4-Aminocyclopent-2-enecarboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

(1S,4R)-4-Aminocyclopent-2-enecarboxylic acid is a cyclic non-proteinogenic amino acid that has garnered significant interest in the field of medicinal chemistry and drug development. Its rigid, conformationally restricted structure makes it a valuable scaffold for the design of potent and selective therapeutic agents. This technical guide provides a comprehensive overview of its chemical properties, synthesis, analytical methods, and its role as a modulator of key neurotransmitter systems. Particular focus is given to its activity as a reversible inhibitor of γ-aminobutyric acid (GABA) transaminase and its subsequent effects on the dopaminergic system, highlighting its potential in the treatment of substance use disorders.

Chemical Identity and Properties

(1S,4R)-4-Aminocyclopent-2-enecarboxylic acid is a chiral molecule with a cyclopentene backbone, featuring an amino group at the 4-position and a carboxylic acid group at the 1-position, with a cis relative stereochemistry.

Chemical Structure:

Molecular Formula: C₆H₉NO₂

Key Identifiers and Physicochemical Properties:

| Property | Value | Reference |

| CAS Number (Free Acid) | 168471-40-7 | [1] |

| CAS Number (HCl Salt) | 134234-04-1, 130931-84-9 | [2] |

| Molecular Weight (Free Acid) | 127.14 g/mol | [1] |

| Molecular Weight (HCl Salt) | 163.60 g/mol | [2] |

| Appearance | Off-white to light brown solid | [3][4] |

| Predicted pKa | 3.52 ± 0.20 | [3] |

| Storage Temperature | 2-8°C, under inert atmosphere |

Synthesis and Manufacturing

The synthesis of (1S,4R)-4-aminocyclopent-2-enecarboxylic acid and its derivatives often starts from the racemic bicyclic lactam, (±)-2-azabicyclo[2.2.1]hept-5-en-3-one, commonly known as the Vince Lactam.

Synthesis of Vince Lactam

The racemic Vince Lactam can be synthesized via a Diels-Alder reaction between cyclopentadiene and a suitable dienophile. One reported method involves the reaction of 1,3-cyclopentadiene with methanesulfonyl cyanide, followed by hydrolysis of the resulting adduct.[5][6]

Enantioselective Synthesis of (1S,4R)-4-Aminocyclopent-2-enecarboxylic acid

Experimental Protocol: Synthesis of (1S,4R)-4-Aminocyclopent-2-enecarboxylic Acid Hydrochloride [3]

-

Ester Hydrolysis: 10g of (1S, 4R)-4-aminocyclopent-2-ene-1-carboxylic acid methyl ester tartrate is dissolved in 50mL of methanol.

-

Neutralization: Triethylamine is added to adjust the pH to 6-7.

-

Saponification: 10mL of water is added, and the solution is cooled to -20°C. 5mL of an aqueous solution of lithium hydroxide (containing 0.16g of LiOH) is added dropwise.

-

Acidification: Immediately following the reaction, the mixture is neutralized with acetic acid to a pH of 3-4.

-

Work-up and Isolation: The organic solvent is removed under reduced pressure. The residue is diluted with tetrahydrofuran, and the resulting salt is filtered off. The filtrate is concentrated under vacuum to yield (1S,4R)-4-Amino-2-cyclopenten-1-carboxylic Acid Hydrochloride (3.6 g, 83.7% yield).

Logical Workflow for Synthesis:

Caption: Synthetic pathway to (1S,4R)-4-Aminocyclopent-2-enecarboxylic acid HCl.

Analytical Methods

The characterization and quality control of (1S,4R)-4-aminocyclopent-2-enecarboxylic acid and its precursors rely on standard analytical techniques.

-

Spectroscopy: The structure of the final compound and intermediates is confirmed using Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

-

Chromatography: Purity is typically assessed by High-Performance Liquid Chromatography (HPLC). Chiral HPLC methods are essential for determining enantiomeric purity, particularly when resolution of a racemic mixture is involved.

Experimental Protocol: Chiral HPLC for a Related Amino Alcohol [7]

This method was developed for the separation of the (1S,4R) and (1R,4S) enantiomers of 4-aminocyclopent-2-en-1-yl methanol hydrochloride, a closely related compound, and can serve as a starting point for the development of a method for the title compound.

-

Column: Daicel Crownpack CR(+) (15 cm x 4.0 mm, 5 µm)

-

Mobile Phase: 50 mM Sodium Perchlorate, with the pH adjusted to 2.0 with perchloric acid.

-

Detection: UV detection is typically used for such compounds.

-

Resolution: A resolution factor of greater than 2.0 was achieved between the enantiomers.

-

Validation: The method was validated according to ICH guidelines for linearity, precision, accuracy, specificity, LOD, and LOQ.

Biological Activity and Mechanism of Action

(1S,4R)-4-Aminocyclopent-2-enecarboxylic acid is recognized as a γ-aminobutyric acid (GABA) mimetic that can affect dopaminergic activity.[3] Its primary mechanism of action is the reversible inhibition of GABA transaminase (GABA-T), the enzyme responsible for the degradation of GABA.

Inhibition of GABA Transaminase

GABA is the primary inhibitory neurotransmitter in the central nervous system. By inhibiting GABA-T, (1S,4R)-4-aminocyclopent-2-enecarboxylic acid leads to an increase in synaptic GABA concentrations. This enhancement of GABAergic tone has significant implications for neuronal excitability and is a therapeutic strategy for conditions such as epilepsy and substance use disorders.

Modulation of the Dopaminergic Reward Pathway

The brain's reward system, particularly the mesolimbic pathway, is heavily modulated by both GABAergic and dopaminergic signaling. An increase in GABA levels in regions like the ventral tegmental area (VTA) can inhibit the firing of dopamine neurons that project to the nucleus accumbens.[8] This reduction in dopamine release is thought to underlie the ability of GABA-T inhibitors to block the rewarding effects of drugs of abuse.

Caption: Mechanism of action in modulating the reward pathway.

Application in Drug Development: Preclinical Evidence

The ability of (1S,4R)-4-aminocyclopent-2-enecarboxylic acid to modulate the reward pathway has been investigated in preclinical models of addiction.

Experimental Protocol: Conditioned Place Preference (CPP) in Rats [9]

The CPP paradigm is a standard behavioral model used to assess the rewarding or aversive properties of drugs.

-

Apparatus: A multi-compartment chamber where different compartments are distinguished by visual and tactile cues.

-

Pre-conditioning (Baseline): Rats are allowed to freely explore the entire apparatus to determine any initial preference for one compartment.

-

Conditioning: Over several days, rats are administered a drug of abuse (e.g., cocaine or nicotine) and confined to one of their initially non-preferred compartments. On alternate days, they receive a vehicle injection and are confined to the other compartment.

-

Pre-treatment: In the experimental group, rats are pre-treated with (1S,4R)-4-aminocyclopent-2-enecarboxylic acid before being administered the drug of abuse during the conditioning phase.

-

Post-conditioning (Test): Rats are again allowed to freely explore the entire apparatus in a drug-free state. The time spent in each compartment is measured. An increase in time spent in the drug-paired compartment indicates a conditioned place preference.

Results:

A study demonstrated that pretreatment with the (1R,4S) enantiomer of 4-amino-cyclopent-2-ene-carboxylic acid significantly attenuated the expression of conditioned place preference induced by both cocaine and nicotine in rats.[9] This suggests that the reversible inhibition of GABA transaminase by this compound can block the rewarding effects of these addictive substances.

Quantitative Data from Preclinical Studies:

| Parameter | Value | Drug | Species | Reference |

| Effective Dose (CPP Attenuation) | 75 mg/kg, i.p. | Nicotine | Rat | [9] |

| Effective Dose (CPP Attenuation) | 300 mg/kg, i.p. | Cocaine | Rat | [9] |

Conclusion

(1S,4R)-4-Aminocyclopent-2-enecarboxylic acid is a compelling molecule for drug discovery and development, particularly for neurological disorders and addiction. Its well-defined stereochemistry and rigid conformation provide a solid foundation for structure-activity relationship studies. The established synthetic routes allow for its accessible preparation, and its mechanism of action as a reversible GABA-T inhibitor is supported by preclinical data. Future research should focus on obtaining more detailed pharmacokinetic and pharmacodynamic data, including specific potency (IC₅₀/Kᵢ) against GABA-T, to further elucidate its therapeutic potential. The insights provided in this guide aim to facilitate the ongoing research and development efforts centered on this promising compound.

References

- 1. epub.ub.uni-greifswald.de [epub.ub.uni-greifswald.de]

- 2. scbt.com [scbt.com]

- 3. (1S,4R)-4-Amino-2-cyclopenten-1-carboxylic Acid Hydrochloride | 134234-04-1 [chemicalbook.com]

- 4. (1S,4R)-4-Aminocyclopent-2-enecarboxylic acid | 134234-04-1 [sigmaaldrich.com]

- 5. CA2065192C - Process for the production of 2-azabicyclo[2.2.1]hept-5-en-3-one - Google Patents [patents.google.com]

- 6. EP0508352B1 - Process for the preparation of 2-azabicyclo[2.2.1]hept-5-en-3-on - Google Patents [patents.google.com]

- 7. bio-protocol.org [bio-protocol.org]

- 8. news-medical.net [news-medical.net]

- 9. A Conditioned Place Preference Protocol for Measuring Incubation of Craving in Rats [jove.com]

An In-depth Technical Guide on (1S,4R)-4-aminocyclopent-2-enecarboxylic acid: From Discovery to Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

(1S,4R)-4-aminocyclopent-2-enecarboxylic acid, a conformationally restricted carbocyclic amino acid, holds a significant position in the landscape of medicinal chemistry. Its discovery and development are intrinsically linked to the pioneering work on carbocyclic nucleosides and the quest for effective antiviral agents. This technical guide provides a comprehensive overview of the history, synthesis, and biological activity of this pivotal molecule. It serves as a crucial chiral building block in the synthesis of the anti-HIV drug Abacavir and has been investigated for its potential as a γ-aminobutyric acid (GABA) mimetic, showing activity at GABA receptors and as an inhibitor of GABA transaminase. This document details the key experimental protocols for its synthesis, presents quantitative data in structured tables, and visualizes the synthetic pathways, offering a valuable resource for researchers in drug discovery and development.

Discovery and Historical Context

The story of (1S,4R)-4-aminocyclopent-2-enecarboxylic acid is a fascinating chapter in the history of antiviral drug discovery, deeply rooted in the development of carbocyclic nucleosides. These nucleoside analogues, where the furanose ring's oxygen atom is replaced by a methylene group, exhibit enhanced stability against enzymatic degradation.

A pivotal precursor in this field is the bicyclic γ-lactam, 2-azabicyclo[2.2.1]hept-5-en-3-one, which became widely known as the "Vince Lactam" in recognition of the significant contributions of Dr. Robert Vince.[1] In the 1980s, Dr. Vince and his team at the University of Minnesota were instrumental in developing carbocyclic nucleosides as potential therapeutic agents.[2][3] This research led to the invention of Abacavir (brand name Ziagen), a potent reverse transcriptase inhibitor for the treatment of HIV/AIDS, which was approved by the FDA in 1998.[2]

(1S,4R)-4-aminocyclopent-2-enecarboxylic acid emerged as a key chiral intermediate in the asymmetric synthesis of Abacavir. The stereochemistry of this amino acid is crucial for the biological activity of the final drug. The primary route to obtaining this enantiomerically pure compound involves the enzymatic resolution of the racemic Vince Lactam.[4]

Beyond its role as a synthetic intermediate, the structural similarity of (1S,4R)-4-aminocyclopent-2-enecarboxylic acid to the neurotransmitter γ-aminobutyric acid (GABA) prompted investigations into its own biological activity. Researchers have explored its potential as a GABA mimetic, studying its effects on GABA receptors and its ability to inhibit GABA transaminase, an enzyme responsible for GABA degradation.[5][6]

Synthesis

The primary and most efficient route for the preparation of enantiomerically pure (1S,4R)-4-aminocyclopent-2-enecarboxylic acid relies on the enzymatic resolution of racemic 2-azabicyclo[2.2.1]hept-5-en-3-one (Vince Lactam), followed by hydrolysis of the corresponding lactam enantiomer.

Enzymatic Resolution of (±)-2-azabicyclo[2.2.1]hept-5-en-3-one (Vince Lactam)

The enzymatic kinetic resolution of the racemic Vince Lactam is a key step in obtaining the desired (-)-enantiomer, which serves as the precursor to (1S,4R)-4-aminocyclopent-2-enecarboxylic acid. This process utilizes enzymes, such as γ-lactamases, that selectively hydrolyze one enantiomer of the lactam, allowing for the separation of the unreacted enantiomer.[7]

Experimental Protocol: Enzymatic Resolution of Vince Lactam

A general procedure for the enantioselective hydrolysis of (±)-2-azabicyclo[2.2.1]hept-5-en-3-one is as follows:

-

A suspension of (±)-2-azabicyclo[2.2.1]hept-5-en-3-one (0.1 g, 0.92 mmol) in phosphate buffer (5 parts) is prepared.

-

To this suspension, 50 mg of wet biomass from a suitable microorganism culture (e.g., ATCC No. 21285) is added.

-

The mixture is stirred for 72 hours.

-

The cell mass is removed by filtration through celite.

-

The filtrate is extracted with dichloromethane (5 x 10 parts).

-

Removal of the solvent yields the optically active unreacted lactam.[8]

Note: The specific microorganism, enzyme, and reaction conditions can be optimized to improve the yield and enantiomeric excess of the desired lactam.

Acid-Catalyzed Hydrolysis of (-)-(1S,4R)-2-azabicyclo[2.2.1]hept-5-en-3-one

Once the desired (-)-enantiomer of the Vince Lactam is isolated, the next step is the hydrolysis of the lactam ring to yield (1S,4R)-4-aminocyclopent-2-enecarboxylic acid. This is typically achieved through acid-catalyzed hydrolysis.

Experimental Protocol: Synthesis of (1S,4R)-4-aminocyclopent-2-enecarboxylic acid hydrochloride

A detailed protocol for the hydrolysis of the corresponding methyl ester tartrate salt is described below, which upon hydrolysis of the ester yields the target amino acid. A similar acid-catalyzed hydrolysis can be applied to the lactam.

-

Dissolve 10g of (1S, 4R)-4-aminocyclopent-2-ene-1-carboxylic acid methyl ester tartrate in 50mL of methanol.

-

Add triethylamine to neutralize the solution to a pH of 6-7.

-

Add 10mL of water and cool the mixture to -20°C.

-

Add 5mL of a lithium hydroxide aqueous solution (containing 0.16g of lithium hydroxide) dropwise.

-

Immediately after the addition, neutralize the reaction with acetic acid to a pH of 3-4.

-

The organic solvent is removed under reduced pressure, and the residue is diluted with tetrahydrofuran.

-

The resulting salt is filtered off, and the filtrate is concentrated under reduced pressure to obtain (1S,4R)-4-Amino-2-cyclopenten-1-carboxylic Acid Hydrochloride.[9]

Table 1: Quantitative Data for the Synthesis of (1S,4R)-4-aminocyclopent-2-enecarboxylic Acid Hydrochloride

| Parameter | Value | Reference |

| Starting Material | (1S, 4R)-4-aminocyclopent-2-ene-1-carboxylic acid methyl ester tartrate | [9] |

| Yield | 83.7% | [9] |

Physicochemical and Spectroscopic Data

A comprehensive characterization of (1S,4R)-4-aminocyclopent-2-enecarboxylic acid is essential for its use in research and development.

Table 2: Physicochemical Properties of (1S,4R)-4-aminocyclopent-2-enecarboxylic acid

| Property | Value | Reference |

| Molecular Formula | C₆H₉NO₂ | [10] |

| Molecular Weight | 127.14 g/mol | [10] |

| Appearance | Off-white to light brown solid | [9] |

| Melting Point | >260 °C (decomposed) | [9] |

| pKa | 3.52 ± 0.20 (Predicted) | [9] |

Table 3: Spectroscopic Data for (1S,4R)-4-aminocyclopent-2-enecarboxylic acid Hydrochloride

| Spectroscopy | Data | Reference |

| ¹H NMR | Spectra available for the hydrochloride salt. | [11] |

| ¹³C NMR | Data available for the hydrochloride salt. | [11] |

| IR | Spectra available for the hydrochloride salt. | [11] |

| Mass Spec | Spectra available for the hydrochloride salt. | [11] |

Note: Detailed spectral assignments can be found in the referenced literature.

Biological Activity and Therapeutic Potential

The biological significance of (1S,4R)-4-aminocyclopent-2-enecarboxylic acid extends beyond its role as a synthetic intermediate. Its constrained cyclic structure, which mimics certain conformations of GABA, has led to its investigation as a modulator of the GABAergic system.

Activity at GABA Receptors

Studies have shown that analogues of 4-aminocyclopent-1-enecarboxylic acid can interact with GABA receptors. For instance, research on recombinant human GABA(C) receptors expressed in Xenopus oocytes demonstrated that the enantiomers of 4-aminocyclopent-1-ene-1-carboxylic acid exhibit distinct activities. While the (+)-enantiomer acts as a potent antagonist, the (-)-enantiomer shows little effect as either an agonist or antagonist.[8] This highlights the stereospecificity of the interaction with GABA receptors. Further research has explored the synthesis of derivatives of 4-aminocyclopent-1-enecarboxylic acid to develop more potent and selective agents for GABA receptors.[1]

Inhibition of GABA Transaminase

(1S,4R)-4-aminocyclopent-2-enecarboxylic acid has been identified as a reversible inhibitor of GABA transaminase (GABA-T), the enzyme responsible for the breakdown of GABA in the brain.[6] By inhibiting GABA-T, the concentration of GABA in the synaptic cleft can be increased, leading to enhanced GABAergic neurotransmission. This mechanism of action has therapeutic implications for conditions associated with GABAergic hypofunction, such as epilepsy and anxiety.

A study investigating the effects of systemic administration of (1R,4S)-4-amino-cyclopent-2-ene-carboxylic acid in rats found that it could block the expression of conditioned place preference to cocaine and nicotine.[6] These findings suggest that reversible inhibition of GABA transaminase may be a useful strategy for preventing relapse in substance use disorders.

Logical and Experimental Workflows

Synthetic Pathway from Vince Lactam

The synthesis of (1S,4R)-4-aminocyclopent-2-enecarboxylic acid from the racemic Vince Lactam involves a straightforward logical progression.

Caption: Synthetic workflow for (1S,4R)-4-aminocyclopent-2-enecarboxylic acid.

Role as a Chiral Building Block for Abacavir

The significance of (1S,4R)-4-aminocyclopent-2-enecarboxylic acid is prominently highlighted in its application as a chiral precursor for the synthesis of the antiretroviral drug, Abacavir.

References

- 1. GABA analogues derived from 4-aminocyclopent-1-enecarboxylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. DE3162644D1 - Novel adenine nucleoside derivatives, their preparation and pharmaceutical compositions containing them - Google Patents [patents.google.com]

- 3. ijcpa.in [ijcpa.in]

- 4. GABA Receptor Physiology and Pharmacology - Basic Neurochemistry - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. Pharmacology of GABA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Systemic administration of 1R,4S-4-amino-cyclopent-2-ene-carboxylic acid, a reversible inhibitor of GABA transaminase, blocks expression of conditioned place preference to cocaine and nicotine in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. US10385006B2 - Process for the preparation of amino alcohol derivatives or salts thereof - Google Patents [patents.google.com]

- 8. The effects of cyclopentane and cyclopentene analogues of GABA at recombinant GABA(C) receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. (1S,4R)-4-Amino-2-cyclopenten-1-carboxylic Acid Hydrochloride | 134234-04-1 [chemicalbook.com]

- 10. (1R,4R)-4-aminocyclopent-2-ene-1-carboxylic acid | C6H9NO2 | CID 7019279 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. (-)-(1S,4R)-4-Aminocyclopent-2-enecarboxylic acid|168471-40-7-UNITE PHARMACEUTICAL [unite-chem.com]

An In-depth Technical Guide on (1S,4R)-4-Aminocyclopent-2-enecarboxylic Acid

This technical guide provides a comprehensive overview of the chemical properties of (1S,4R)-4-Aminocyclopent-2-enecarboxylic acid and its common salt form, (1S,4R)-4-Amino-2-cyclopenten-1-carboxylic Acid Hydrochloride. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Chemical Identity and Properties

(1S,4R)-4-Aminocyclopent-2-enecarboxylic acid is a cyclic non-proteinogenic amino acid. Due to its constrained conformation, it and its derivatives are of interest in medicinal chemistry. It is often handled and studied in its more stable hydrochloride salt form.

Below is a summary of the molecular formula and weight for both the free acid and its hydrochloride salt.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) |

| (1S,4R)-4-Aminocyclopent-2-enecarboxylic acid | C₆H₉NO₂ | 127.14 |

| (1S,4R)-4-Amino-2-cyclopenten-1-carboxylic Acid Hydrochloride[1] | C₆H₁₀ClNO₂ | 163.6[1] |

Experimental Protocols

Synthesis of (1S,4R)-4-Amino-2-cyclopenten-1-carboxylic Acid Hydrochloride

A reported method for the synthesis of (1S,4R)-4-Amino-2-cyclopenten-1-carboxylic Acid Hydrochloride involves the hydrolysis of its methyl ester precursor.[2]

Materials:

-

(1S, 4R)-4-aminocyclopent-2-ene-1-carboxylic acid methyl ester tartrate

-

Methanol

-

Triethylamine

-

Water

-

Lithium hydroxide

-

Acetic acid

-

Tetrahydrofuran

Procedure:

-

Dissolve 10g of (1S, 4R)-4-aminocyclopent-2-ene-1-carboxylic acid methyl ester tartrate in 50mL of methanol.

-

Neutralize the solution to a pH of 6-7 by adding triethylamine.

-

Add 10mL of water and cool the mixture to -20°C.

-

Add 5mL of a lithium hydroxide aqueous solution (containing 0.16g of lithium hydroxide) dropwise.

-

Immediately after the reaction, neutralize the mixture with acetic acid to a pH of 3-4.

-

Remove the organic solvent by rotary evaporation.

-

Dilute the residue with tetrahydrofuran and filter off the resulting salt.

-

Evaporate the solvent from the filtrate to obtain (1S,4R)-4-Amino-2-cyclopenten-1-carboxylic Acid Hydrochloride.

Visualized Synthesis Workflow

The following diagram illustrates the key steps in the synthesis of (1S,4R)-4-Amino-2-cyclopenten-1-carboxylic Acid Hydrochloride from its methyl ester.

References

Stereochemistry of 4-aminocyclopent-2-enecarboxylic acid isomers: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the stereochemistry of 4-aminocyclopent-2-enecarboxylic acid isomers. This class of compounds, as conformationally restricted analogues of the neurotransmitter γ-aminobutyric acid (GABA), presents significant interest in the field of neuroscience and drug development. Their rigid cyclopentene scaffold allows for the precise orientation of the amino and carboxylic acid functionalities, leading to stereoisomers with distinct biological activities. This guide will delve into the synthesis, structural characterization, and biological evaluation of these isomers, with a focus on their interaction with the GABAergic system.

Introduction to Stereoisomers

4-aminocyclopent-2-enecarboxylic acid possesses two chiral centers, giving rise to four possible stereoisomers: (1R,4S), (1S,4R), (1R,4R), and (1S,4R). These can be categorized into two pairs of enantiomers: the cis isomers ((1R,4S) and (1S,4R)) and the trans isomers ((1R,4R) and (1S,4S)). The spatial arrangement of the amino and carboxylic acid groups is critical in determining their pharmacological properties.

Data Presentation

Biological Activity of Related Cyclopentene GABA Analogues

While specific quantitative biological data for all isomers of 4-aminocyclopent-2-enecarboxylic acid is not extensively available in the public domain, studies on the closely related regioisomers, the enantiomers of 4-aminocyclopent-1-ene-1-carboxylic acid ((+)- and (-)-4-ACPCA), provide valuable insights into the stereoselectivity of their interactions with GABA receptors. The following table summarizes the activity of these analogues at human ρ1 and ρ2 GABAC receptors.

| Compound | Receptor | Activity | Ki (μM) |

| (+)-4-ACPCA | ρ1 | Antagonist | 6.0 ± 0.1 |

| ρ2 | Antagonist | 4.7 ± 0.3 | |

| (-)-4-ACPCA | ρ1 & ρ2 | Little to no effect | - |

| Data sourced from a study on recombinant human GABAC receptors expressed in Xenopus oocytes.[1] |

The data clearly indicates a significant stereochemical preference, with the (+)-enantiomer acting as a potent antagonist while the (-)-enantiomer is largely inactive.[1]

Furthermore, the cis-isomer, (1R,4S)-4-aminocyclopent-2-enecarboxylic acid, has been identified as a reversible inhibitor of GABA transaminase (GABA-T), an enzyme responsible for the degradation of GABA.[2] This suggests a different mechanism of action compared to the direct receptor binding of its regioisomers. Quantitative inhibition constants (IC50 or Ki values) for the different isomers of 4-aminocyclopent-2-enecarboxylic acid against GABA-T are a critical area for future research.

Experimental Protocols

Detailed experimental protocols for the synthesis and characterization of specific 4-aminocyclopent-2-enecarboxylic acid isomers are often proprietary or described within broader synthetic methodology papers. However, a general overview of the key experimental procedures is provided below.

Enantioselective Synthesis

The synthesis of specific stereoisomers typically involves asymmetric synthesis strategies. One common approach starts from a chiral precursor, such as an optically active lactam (e.g., Vince lactam), which is then subjected to a series of stereocontrolled reactions to build the desired cyclopentene ring with the correct stereochemistry. Key steps can include:

-

Resolution of a racemic starting material: Techniques like preparative chiral High-Performance Liquid Chromatography (HPLC) can be used to separate enantiomers of a key intermediate.

-

Asymmetric induction: Chiral auxiliaries or catalysts are employed to direct the formation of one stereoisomer over others.

-

Stereospecific reactions: Reactions that proceed with a predictable and specific stereochemical outcome, such as SN2 reactions or certain cycloadditions.

Chiral Separation and Analysis

The separation and analysis of the resulting stereoisomers are crucial for confirming their purity and assigning their absolute configuration.

Chiral High-Performance Liquid Chromatography (HPLC): This is a powerful technique for separating enantiomers. A typical protocol for a related compound, (1R, 4S)- and (1S, 4R)-4-aminocyclopent-2-en-1-yl methanol, is as follows:

-

Column: Chiral stationary phase, such as a Daicel Crownpak CR(+) column.

-

Mobile Phase: An isocratic mixture, for example, 50mM sodium perchlorate with the pH adjusted to 2.0 with perchloric acid.

-

Flow Rate: A low flow rate, such as 0.8 mL/min.

-

Detection: UV detection at a low wavelength (e.g., 205 nm).

Structural Characterization

X-ray Crystallography: Single-crystal X-ray diffraction is the definitive method for determining the absolute stereochemistry and solid-state conformation of the molecules. This technique provides precise bond lengths, bond angles, and torsional angles, which are invaluable for understanding structure-activity relationships.

Biological Assays

GABA Receptor Binding Assays: To determine the affinity of the isomers for GABA receptors, competitive binding assays are typically performed. A general protocol involves:

-

Membrane Preparation: Isolation of cell membranes expressing the GABA receptor subtype of interest.

-

Incubation: Incubation of the membranes with a radiolabeled ligand (e.g., [3H]GABA or [3H]muscimol) and varying concentrations of the test compound (the 4-aminocyclopent-2-enecarboxylic acid isomer).

-

Separation: Separation of bound from free radioligand, usually by rapid filtration.

-

Quantification: Measurement of the radioactivity of the filters to determine the amount of bound ligand.

-

Data Analysis: Calculation of the IC50 (the concentration of test compound that inhibits 50% of the specific binding of the radioligand), from which the inhibition constant (Ki) can be derived.

GABA Transaminase (GABA-T) Inhibition Assay: To assess the inhibitory activity of the isomers against GABA-T, an enzymatic assay is employed. A common method involves:

-

Enzyme Preparation: Purification or partial purification of GABA-T from a biological source (e.g., porcine or bovine brain).

-

Reaction Mixture: A buffered solution containing GABA-T, the substrate GABA, and a co-substrate (e.g., α-ketoglutarate).

-

Inhibition Measurement: The reaction is initiated by the addition of the enzyme, and the rate of product formation (e.g., glutamate or succinic semialdehyde) is measured in the presence and absence of the inhibitor (the 4-aminocyclopent-2-enecarboxylic acid isomer).

-

Data Analysis: IC50 values are determined by plotting the percentage of enzyme inhibition against the inhibitor concentration.

Visualizations

Stereoisomers of 4-aminocyclopent-2-enecarboxylic acid

Caption: Relationship between the stereoisomers.

Logical Workflow for Stereoselective Synthesis and Evaluation

Caption: Synthetic and analytical workflow.

GABAergic Synapse Signaling Pathway

Caption: GABAergic synapse and potential drug targets.

References

- 1. The effects of cyclopentane and cyclopentene analogues of GABA at recombinant GABA(C) receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Systemic administration of 1R,4S-4-amino-cyclopent-2-ene-carboxylic acid, a reversible inhibitor of GABA transaminase, blocks expression of conditioned place preference to cocaine and nicotine in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. (1R,4S)-4-AMINO-CYCLOPENT-2-ENECARBOXYLIC ACID HYDROCHLORIDE(130931-85-0) 1H NMR spectrum [chemicalbook.com]

Spectroscopic and Synthetic Profile of (1S,4R)-4-aminocyclopent-2-enecarboxylic acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic and synthetic data available for the chiral non-proteinogenic amino acid, (1S,4R)-4-aminocyclopent-2-enecarboxylic acid. This compound serves as a valuable building block in medicinal chemistry and drug development, particularly in the synthesis of carbocyclic nucleoside analogues and other bioactive molecules.

Physicochemical Properties

(1S,4R)-4-aminocyclopent-2-enecarboxylic acid is a white to off-white solid. Below is a summary of its key physicochemical properties.

| Property | Value |

| Molecular Formula | C₆H₉NO₂ |

| Molecular Weight | 127.14 g/mol |

| CAS Number | 168471-40-7 |

| Appearance | Off-white powder |

| Optical Rotation | [α]D²⁵ = -245 ± 2º (c=1% in H₂O)[1] |

Spectroscopic Data

Detailed, experimentally verified spectroscopic data for (1S,4R)-4-aminocyclopent-2-enecarboxylic acid is not widely available in the public domain. However, data for closely related derivatives and stereoisomers can provide valuable reference points.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: NMR Spectroscopic Data for a Protected Derivative

| ¹H NMR (CDCl₃) | ¹³C NMR (CDCl₃) |

| Chemical Shift (ppm) | Chemical Shift (ppm) |

| 7.77 (d, J = 7.5 Hz, 2H) | 172.1 |

| 7.59 (d, J = 7.4 Hz, 2H) | 156.0 |

| 7.41 (t, J = 7.4 Hz, 2H) | 143.9 |

| 7.32 (t, J = 7.4 Hz, 2H) | 141.3 |

| 6.01 (m, 1H) | 133.5 |

| 5.85 (m, 1H) | 129.5 |

| 5.10 (br s, 1H) | 127.7 |

| 4.90 (br s, 1H) | 127.0 |

| 4.40 (m, 2H) | 125.1 |

| 4.23 (t, J = 6.9 Hz, 1H) | 119.9 |

| 2.75 (m, 1H) | 80.1 |

| 1.70 (m, 1H) | 67.0 |

| 1.46 (s, 9H) | 56.5 |

| 47.3 | |

| 45.8 | |

| 40.5 | |

| 28.3 |

Data is for a protected derivative and serves as an estimation.

Infrared (IR) Spectroscopy

The IR spectrum of a carboxylic acid is characterized by a broad O-H stretch from approximately 3300 to 2500 cm⁻¹ and a strong C=O stretch between 1730 and 1700 cm⁻¹. The amino group would present N-H stretching bands around 3400-3250 cm⁻¹.

Table 2: Predicted IR Absorption Bands

| Functional Group | Predicted Absorption Range (cm⁻¹) |

| O-H (Carboxylic Acid) | 3300 - 2500 (broad) |

| N-H (Amine) | 3400 - 3250 |

| C=O (Carboxylic Acid) | 1730 - 1700 |

| C=C (Alkene) | 1680 - 1620 |

Mass Spectrometry (MS)

The mass spectrum of (1S,4R)-4-aminocyclopent-2-enecarboxylic acid is expected to show a molecular ion peak [M]⁺ at m/z 127. The fragmentation pattern would likely involve the loss of the carboxylic acid group (-45 amu) and other characteristic fragments of the cyclopentene ring.

Table 3: Predicted Mass Spectrometry Data

| Ion | Predicted m/z |

| [M]⁺ | 127 |

| [M-COOH]⁺ | 82 |

Experimental Protocols

Synthesis of (1S,4R)-4-aminocyclopent-2-enecarboxylic acid hydrochloride

A common synthetic route to the hydrochloride salt of the title compound involves the hydrolysis of the corresponding methyl ester.

Protocol:

-

Dissolve (1S, 4R)-4-aminocyclopent-2-ene-1-carboxylic acid methyl ester tartrate in methanol.

-

Neutralize the solution to a pH of 6-7 using triethylamine.

-

Add water and cool the mixture to -20°C.

-

Add a solution of lithium hydroxide in water dropwise.

-

After the reaction is complete, neutralize to pH 3-4 with acetic acid.

-

Remove the organic solvent under reduced pressure.

-

Dilute the residue with tetrahydrofuran and filter off the resulting salt to yield (1S,4R)-4-aminocyclopent-2-enecarboxylic acid hydrochloride.

Visualizations

The following diagram illustrates the key steps in the synthesis of (1S,4R)-4-aminocyclopent-2-enecarboxylic acid hydrochloride.

Caption: Synthesis workflow for the hydrochloride salt.

References

The Biological Significance of (1S,4R)-4-aminocyclopent-2-enecarboxylic Acid: A Conformationally Restricted GABA Analogue with Therapeutic Potential

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

(1S,4R)-4-aminocyclopent-2-enecarboxylic acid is an unnatural, conformationally restricted amino acid that has garnered significant interest in medicinal chemistry and neuropharmacology. Its rigid cyclopentene scaffold mimics the folded conformation of the endogenous neurotransmitter γ-aminobutyric acid (GABA), allowing it to interact with key components of the GABAergic system. This technical guide provides a comprehensive overview of the biological significance of (1S,4R)-4-aminocyclopent-2-enecarboxylic acid, with a focus on its mechanism of action, potential therapeutic applications, and detailed experimental methodologies for its study. As a reversible inhibitor of GABA transaminase, this compound has demonstrated preclinical efficacy in models of substance addiction, highlighting its potential as a lead compound for the development of novel therapeutics for neurological and psychiatric disorders.

Introduction

Unnatural amino acids are powerful tools in drug discovery, offering novel chemical space and improved pharmacological properties over their natural counterparts.[1][2] Among these, conformationally restricted analogues of neurotransmitters have proven particularly valuable for elucidating receptor-ligand interactions and for designing potent and selective therapeutic agents.[3][4] (1S,4R)-4-aminocyclopent-2-enecarboxylic acid, a cyclic analogue of GABA, represents a compelling example of this approach. Its unique stereochemistry and constrained geometry provide a valuable probe for the GABAergic system, which plays a crucial role in regulating neuronal excitability throughout the central nervous system. Dysregulation of GABAergic signaling is implicated in a wide range of disorders, including epilepsy, anxiety, and substance use disorders. This guide will delve into the known biological activities of (1S,4R)-4-aminocyclopent-2-enecarboxylic acid, present available quantitative data, and provide detailed experimental protocols to facilitate further research and development.

Mechanism of Action: Targeting the GABAergic System

The primary biological significance of (1S,4R)-4-aminocyclopent-2-enecarboxylic acid lies in its modulation of the GABAergic system. Its structural similarity to GABA allows it to act as a GABA analogue, influencing GABAergic neurotransmission through multiple mechanisms.

Inhibition of GABA Transaminase (GABA-T)

(1S,4R)-4-aminocyclopent-2-enecarboxylic acid has been identified as a reversible inhibitor of GABA transaminase (GABA-T), the primary enzyme responsible for the degradation of GABA in the brain.[5] By inhibiting GABA-T, this unnatural amino acid leads to an increase in synaptic GABA concentrations, thereby enhancing inhibitory neurotransmission. This mechanism is a clinically validated strategy for the treatment of epilepsy and other neurological disorders.

-

Signaling Pathway of GABA-T Inhibition:

Caption: Inhibition of GABA Transaminase by (1S,4R)-4-aminocyclopent-2-enecarboxylic acid.

Interaction with GABA Receptors

Therapeutic Potential in Substance Use Disorders

A significant finding highlighting the therapeutic potential of (1S,4R)-4-aminocyclopent-2-enecarboxylic acid comes from a study investigating its effects on the rewarding properties of drugs of abuse.

Attenuation of Conditioned Place Preference (CPP)

Systemic administration of (1R,4S)-4-amino-cyclopent-2-ene-carboxylic acid (ACC), the enantiomer of the title compound, has been shown to block the expression of conditioned place preference to both cocaine and nicotine in rats.[5] The conditioned place preference paradigm is a widely used preclinical model to assess the rewarding and motivational effects of drugs. The ability of this compound to attenuate the preference for drug-associated environments suggests that it can interfere with the neurobiological circuits underlying drug reward and relapse.

-

Experimental Workflow for Conditioned Place Preference:

Caption: Workflow of a Conditioned Place Preference study.

Quantitative Data

Table 1: Biological Activity of Related GABA Analogues

| Compound/Analogue | Target | Assay Type | Value | Reference |

| Benzylthioether derivative of 4-aminocyclopent-1-enecarboxylic acid | GABAA Receptor (α1β2γ2L) | Inhibition of GABA EC50 | IC50 = 42 µM | [7] |

| (+)-4-ACPCA | GABAC Receptor (ρ1) | Radioligand Binding | Ki = 6.0 ± 0.1 µM | [6] |

| (+)-4-ACPCA | GABAC Receptor (ρ2) | Radioligand Binding | Ki = 4.7 ± 0.3 µM | [6] |

Note: The lack of specific IC50 or Ki values for (1S,4R)-4-aminocyclopent-2-enecarboxylic acid underscores the need for further research to fully characterize its pharmacological profile.

Experimental Protocols

The following are detailed methodologies for key experiments relevant to the study of (1S,4R)-4-aminocyclopent-2-enecarboxylic acid.

Enantioselective Synthesis of (1S,4R)-4-aminocyclopent-2-enecarboxylic acid

A common strategy for the enantioselective synthesis of this compound involves the enzymatic resolution of a racemic intermediate, such as Vince lactam (2-azabicyclo[2.2.1]hept-5-en-3-one).

-

Logical Relationship of a Chemoenzymatic Synthesis:

Caption: Chemoenzymatic synthesis of the target compound.

Protocol:

-

Enzymatic Resolution: Racemic Vince lactam is subjected to enzymatic hydrolysis using a suitable lipase (e.g., from Pseudomonas cepacia) in an aqueous buffer. The enzyme selectively hydrolyzes one enantiomer, allowing for the separation of the desired (-)-(1S,4R)-2-azabicyclo[2.2.1]hept-5-en-3-one.

-

Purification: The unreacted lactam enantiomer is extracted from the aqueous phase using an organic solvent (e.g., ethyl acetate). The aqueous phase, containing the hydrolyzed product, can be treated to recover the other enantiomer if desired.

-

Hydrolysis: The purified (-)-(1S,4R)-2-azabicyclo[2.2.1]hept-5-en-3-one is subjected to acidic or basic hydrolysis to open the lactam ring and yield (1S,4R)-4-aminocyclopent-2-enecarboxylic acid. For example, refluxing in 6N HCl followed by neutralization will yield the desired product.

-

Purification and Characterization: The final product is purified by crystallization or chromatography and its identity and stereochemistry are confirmed by analytical techniques such as NMR, mass spectrometry, and polarimetry.

GABA Transaminase (GABA-T) Inhibition Assay (Spectrophotometric)

This assay measures the activity of GABA-T by coupling its reaction to a dehydrogenase that produces a chromogenic product.

Materials:

-

Purified GABA-T

-

(1S,4R)-4-aminocyclopent-2-enecarboxylic acid (test inhibitor)

-

GABA (substrate)

-

α-ketoglutarate

-

Succinate semialdehyde dehydrogenase (SSADH)

-

NAD+

-

Phosphate buffer (pH 8.0)

-

96-well microplate reader

Protocol:

-

Prepare a reaction mixture containing phosphate buffer, α-ketoglutarate, SSADH, and NAD+.

-

Add various concentrations of (1S,4R)-4-aminocyclopent-2-enecarboxylic acid to the wells of a 96-well plate. Include a control with no inhibitor.

-

Add the purified GABA-T to all wells and pre-incubate for a defined period (e.g., 10 minutes) at 37°C.

-

Initiate the reaction by adding GABA to all wells.

-

Immediately measure the increase in absorbance at 340 nm (due to NADH formation) over time using a microplate reader.

-

Calculate the initial reaction rates and determine the percent inhibition for each concentration of the test compound.

-

Plot the percent inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.

Radioligand Binding Assay for GABAA Receptors

This assay determines the affinity of the test compound for GABAA receptors by measuring its ability to displace a radiolabeled ligand.

Materials:

-

Rat brain membrane preparation (source of GABAA receptors)

-

[3H]-Muscimol or [3H]-GABA (radioligand)

-

(1S,4R)-4-aminocyclopent-2-enecarboxylic acid (test compound)

-

Unlabeled GABA (for determining non-specific binding)

-

Tris-HCl buffer (pH 7.4)

-

Glass fiber filters

-

Scintillation cocktail and counter

Protocol:

-

In a series of tubes, combine the rat brain membrane preparation, Tris-HCl buffer, and varying concentrations of (1S,4R)-4-aminocyclopent-2-enecarboxylic acid.

-

Include tubes for total binding (only radioligand and membranes) and non-specific binding (radioligand, membranes, and a high concentration of unlabeled GABA).

-

Add a fixed concentration of the radioligand to all tubes.

-

Incubate the tubes at 4°C for a sufficient time to reach equilibrium (e.g., 60 minutes).

-

Terminate the binding reaction by rapid filtration through glass fiber filters, followed by washing with ice-cold buffer to remove unbound radioligand.

-

Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

-

Calculate the specific binding at each concentration of the test compound and plot a displacement curve to determine the Ki value.

Conditioned Place Preference (CPP) Protocol

This behavioral assay assesses the rewarding or aversive properties of a compound.

Apparatus:

-

A two-compartment chamber with distinct visual and tactile cues in each compartment, separated by a removable guillotine door.

Procedure:

-

Habituation (Day 1): Allow rats to freely explore both compartments of the apparatus for a set period (e.g., 15 minutes) to establish baseline preference.

-

Conditioning (Days 2-5):

-

On alternate days, administer the drug of abuse (e.g., cocaine, 20 mg/kg, i.p.) and confine the rat to one compartment for a set period (e.g., 30 minutes).

-

On the intervening days, administer the vehicle and confine the rat to the other compartment.

-

-

Pre-Test Treatment (Day 6): Administer (1R,4S)-4-amino-cyclopent-2-ene-carboxylic acid (e.g., 75 or 300 mg/kg, i.p.) a set time before the test.

-

Test (Day 6): Place the rat in the central area with the guillotine door removed and allow it to freely explore both compartments for a set period (e.g., 15 minutes). Record the time spent in each compartment.

-

Data Analysis: A significant decrease in the time spent in the drug-paired compartment in the group treated with (1R,4S)-4-amino-cyclopent-2-ene-carboxylic acid compared to the vehicle-treated control group indicates that the compound has blocked the expression of CPP.

Conclusion and Future Directions

(1S,4R)-4-aminocyclopent-2-enecarboxylic acid stands out as a promising unnatural amino acid with significant biological activity within the GABAergic system. Its role as a reversible inhibitor of GABA transaminase and its demonstrated efficacy in a preclinical model of addiction underscore its potential for the development of novel therapeutics. However, a comprehensive understanding of its pharmacological profile is still lacking. Future research should focus on:

-

Quantitative Pharmacological Characterization: Determining the IC50 and Ki values of (1S,4R)-4-aminocyclopent-2-enecarboxylic acid for GABA transaminase and a wide range of GABA receptor subtypes is crucial for understanding its potency and selectivity.

-

Structure-Activity Relationship (SAR) Studies: Synthesizing and evaluating a series of analogues will help to identify the key structural features responsible for its biological activity and to optimize its pharmacological properties.

-

In Vivo Efficacy Studies: Expanding the preclinical evaluation to other models of neurological and psychiatric disorders will further elucidate its therapeutic potential.

-

Pharmacokinetic and Toxicological Profiling: Assessing the absorption, distribution, metabolism, excretion, and toxicity of the compound is a necessary step towards its clinical development.

References

- 1. benchchem.com [benchchem.com]

- 2. Characterization of GABA Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. PDSP - GABA [kidbdev.med.unc.edu]

- 4. benchchem.com [benchchem.com]

- 5. (1R,4R)-4-(tert-butoxycarbonylamino)cyclopent-2-enecarboxylic acid:Synthesis,Application_Chemicalbook [chemicalbook.com]

- 6. Using Conditioned Place Preference to Identify Relapse Prevention Medications - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Drug-Induced Conditioned Place Preference and Its Practical Use in Substance Use Disorder Research - PMC [pmc.ncbi.nlm.nih.gov]

Potential Research Areas for (1S,4R)-4-aminocyclopent-2-enecarboxylic acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

(1S,4R)-4-aminocyclopent-2-enecarboxylic acid is a conformationally restricted cyclic amino acid that holds significant promise as a versatile scaffold and pharmacophore in drug discovery. Its rigid cyclopentene framework offers a unique stereochemical presentation of the amino and carboxylic acid functionalities, making it an attractive candidate for targeting various biological systems, particularly within the central nervous system (CNS). This technical guide synthesizes the current, albeit limited, knowledge surrounding this compound and its close analogs, outlining key areas for future research and development. The primary opportunities lie in its potential as a modulator of the GABAergic system, its role as a key building block in the synthesis of antiviral agents, and its unexplored potential in targeting dopaminergic pathways. This document provides a comprehensive overview of these areas, including potential mechanisms of action, experimental workflows, and a comparative analysis of related compounds to guide future investigations.

Core Compound Profile

(1S,4R)-4-aminocyclopent-2-enecarboxylic acid is a chiral molecule with the following key identifiers:

| Property | Value |

| IUPAC Name | (1S,4R)-4-aminocyclopent-2-ene-1-carboxylic acid |

| CAS Number | 168471-40-7[1] |

| Molecular Formula | C6H9NO2[1] |

| Molecular Weight | 127.14 g/mol [1] |

| Appearance | Solid[1] |

| Purity | ≥99% (typical)[1] |

| Synonyms | (-)-(1S,4R)-gamma-Homocycloleu-2-ene, (-)-(1S,4R)-4-Aminocyclopent-2-enecarboxylic acid[1] |

Potential Research Areas

The unique structural features of (1S,4R)-4-aminocyclopent-2-enecarboxylic acid suggest several promising avenues for research, primarily centered on its activity as a GABA mimetic and its utility as a synthetic intermediate.

Modulation of the GABAergic System

Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the mammalian CNS, and its dysregulation is implicated in numerous neurological and psychiatric disorders. The conformationally restricted nature of (1S,4R)-4-aminocyclopent-2-enecarboxylic acid makes it an excellent candidate for selectively targeting components of the GABAergic system.

3.1.1. Inhibition of GABA Transaminase (GABA-T)

A study on the enantiomer, (1R,4S)-4-amino-cyclopent-2-ene-carboxylic acid (ACC), has shown it to be a reversible inhibitor of GABA transaminase (GABA-T).[2] GABA-T is the primary enzyme responsible for the degradation of GABA. Inhibition of GABA-T leads to an increase in synaptic GABA levels, thereby enhancing inhibitory neurotransmission.

This finding presents a significant research opportunity for (1S,4R)-4-aminocyclopent-2-enecarboxylic acid. Key research questions include:

-

Does the (1S,4R)-enantiomer also inhibit GABA-T?

-

What is the IC50 value and mechanism of inhibition (e.g., competitive, non-competitive, uncompetitive)?

-

What is the selectivity profile against other aminotransferases?

-

Can this compound potentiate GABAergic neurotransmission in vivo and exhibit therapeutic effects in models of epilepsy, anxiety, or substance use disorders?

A study on ACC demonstrated that systemic administration significantly attenuated the expression of conditioned place preference to cocaine and nicotine in rats, suggesting its potential in addiction medicine.[2]

Quantitative Data for (1R,4S)-4-amino-cyclopent-2-ene-carboxylic acid (ACC) in a Conditioned Place Preference Model [2]

| Drug | Dose (mg/kg, i.p.) | Effect on Conditioned Place Preference |

| Cocaine | 20 | Significant induction |

| Nicotine | 0.4 (s.c.) | Significant induction |

| ACC | 300 | Attenuation of cocaine-induced preference |

| ACC | 75 | Attenuation of nicotine-induced preference |

3.1.2. Direct GABA Receptor Modulation

While direct receptor binding data for (1S,4R)-4-aminocyclopent-2-enecarboxylic acid is not currently available, studies on closely related cyclopentene analogs of GABA provide valuable insights into potential structure-activity relationships at GABAC receptors.

Pharmacological Data of Cyclopentene GABA Analogs at Human ρ1 and ρ2 GABAC Receptors

| Compound | Receptor | Activity | EC50 (µM) | Ki (µM) |

| (+)-TACP | ρ1 | Partial Agonist | 2.7 ± 0.2 | - |

| ρ2 | Partial Agonist | 1.45 ± 0.22 | - | |

| (+)-CACP | ρ1 | Partial Agonist | 26.1 ± 1.1 | - |

| ρ2 | Partial Agonist | 20.1 ± 2.1 | - | |

| (-)-CACP | ρ1 | Partial Agonist | 78.5 ± 3.5 | - |

| ρ2 | Partial Agonist | 63.8 ± 23.3 | - | |

| (+)-4-ACPCA | ρ1 | Antagonist | - | 6.0 ± 0.1 |

| ρ2 | Antagonist | - | 4.7 ± 0.3 |

Data from a study on cyclopentane and cyclopentene analogues of GABA.

This data suggests that the stereochemistry and the position of the double bond within the cyclopentene ring are critical for determining agonist versus antagonist activity at GABAC receptors. A key research direction would be to determine the binding affinity and functional activity of (1S,4R)-4-aminocyclopent-2-enecarboxylic acid at GABAA, GABAB, and GABAC receptors.

Synthetic Intermediate for Antiviral Agents

A significant application of a derivative of the title compound is as a key intermediate in the synthesis of the nucleoside reverse transcriptase inhibitor (NRTI) Abacavir, which is used to treat HIV infection. Specifically, (1S,4R)-4-aminocyclopent-2-en-1-yl methanol is the direct precursor. The synthesis of this intermediate from a protected form of (1S,4R)-4-aminocyclopent-2-enecarboxylic acid is a well-established industrial process.

This highlights the potential for this scaffold in the development of other antiviral agents. Research in this area could focus on:

-

Synthesizing novel carbocyclic nucleoside analogs using (1S,4R)-4-aminocyclopent-2-enecarboxylic acid as the starting material.

-

Exploring the incorporation of this scaffold into inhibitors of other viral enzymes, such as proteases or polymerases.

-

Developing more efficient and stereoselective synthetic routes to this key intermediate.

Exploration of Dopaminergic Activity

Some sources describe (1S,4R)-4-aminocyclopent-2-enecarboxylic acid as a γ-aminobutyric acid mimetic that affects dopaminergic activity.[3] The interplay between the GABAergic and dopaminergic systems is well-established, particularly in brain regions associated with reward, motivation, and motor control. The potential for this compound to modulate dopaminergic signaling, either directly or indirectly through its effects on the GABA system, represents an underexplored research avenue.

Future studies should aim to:

-

Investigate the binding affinity of (1S,4R)-4-aminocyclopent-2-enecarboxylic acid at dopamine receptor subtypes (D1-D5).

-

Assess its effects on dopamine synthesis, release, and reuptake.

-

Evaluate its functional consequences on dopaminergic signaling pathways in vitro and in vivo.

Experimental Protocols and Methodologies

Synthesis of (1S,4R)-4-aminocyclopent-2-en-1-yl methanol (Abacavir Intermediate)

The following is a representative synthetic protocol adapted from the patent literature.

Reaction Scheme:

Starting Material: A protected form of (1S,4R)-4-aminocyclopent-2-enecarboxylic acid (e.g., the methyl ester of the N-Boc protected amino acid).

-

Reduction of the Carboxylic Acid: The protected amino acid is reduced to the corresponding alcohol. Common reducing agents for this transformation include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in a suitable solvent like tetrahydrofuran (THF) or methanol.

-

Deprotection: The protecting group on the amine (e.g., Boc group) is removed under acidic conditions (e.g., trifluoroacetic acid in dichloromethane or hydrochloric acid in an alcohol) to yield the desired (1S,4R)-4-aminocyclopent-2-en-1-yl methanol.

Example Protocol (Conceptual):

-

To a solution of N-Boc-(1S,4R)-4-aminocyclopent-2-enecarboxylic acid methyl ester in anhydrous THF at 0 °C, add LiAlH4 portion-wise.

-

Stir the reaction mixture at room temperature for 4-6 hours, monitoring by TLC.

-

Quench the reaction by the sequential addition of water, 15% NaOH solution, and water.

-

Filter the resulting suspension and concentrate the filtrate under reduced pressure to obtain the crude N-Boc protected alcohol.

-

Dissolve the crude product in a 1:1 mixture of trifluoroacetic acid and dichloromethane and stir at room temperature for 1-2 hours.

-

Remove the solvent under reduced pressure and purify the residue by column chromatography or crystallization to obtain (1S,4R)-4-aminocyclopent-2-en-1-yl methanol.

GABA Transaminase (GABA-T) Inhibition Assay

This assay would be crucial to determine if (1S,4R)-4-aminocyclopent-2-enecarboxylic acid shares the inhibitory activity of its enantiomer.

Principle: The activity of GABA-T can be monitored by measuring the production of glutamate from GABA and α-ketoglutarate.

Protocol Outline:

-

Enzyme Source: Purified recombinant GABA-T or a brain homogenate can be used as the enzyme source.

-

Assay Buffer: A suitable buffer (e.g., potassium phosphate buffer, pH 7.5) containing pyridoxal 5'-phosphate (PLP) as a cofactor.

-

Reaction Mixture: The assay mixture would contain the enzyme, buffer, α-ketoglutarate, and varying concentrations of the test compound.

-

Initiation and Incubation: The reaction is initiated by the addition of GABA. The mixture is incubated at 37 °C for a defined period.

-

Detection: The amount of glutamate produced can be quantified using various methods, such as HPLC with derivatization, or a coupled enzyme assay where glutamate dehydrogenase is used to convert NAD+ to NADH, which can be measured spectrophotometrically at 340 nm.

-

Data Analysis: The IC50 value can be determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Mandatory Visualizations

Signaling Pathways and Logical Relationships

Caption: Proposed mechanism of action via GABA-T inhibition.

Caption: Hypothesized direct vs. indirect effects on dopamine signaling.

Experimental Workflow

Caption: Workflow for the synthesis of a key antiviral intermediate.

Conclusion and Future Directions

(1S,4R)-4-aminocyclopent-2-enecarboxylic acid represents a promising, yet underexplored, chemical entity with significant potential in the development of novel therapeutics for neurological disorders and viral infections. The existing data on its enantiomer and other close analogs strongly suggests that its primary value lies in the modulation of the GABAergic system, specifically through the inhibition of GABA transaminase.

Key recommendations for future research include:

-

Comprehensive Pharmacological Profiling: A thorough in vitro and in vivo characterization of (1S,4R)-4-aminocyclopent-2-enecarboxylic acid is paramount. This should include binding and functional assays for a panel of CNS targets, with a primary focus on GABA receptors and GABA-T, and a secondary focus on dopamine receptors and transporters.

-

Stereochemical-Activity Relationship Studies: A direct comparison of the pharmacological profiles of the (1S,4R) and (1R,4S) enantiomers will be crucial to understand the stereochemical requirements for activity at their respective biological targets.

-

Medicinal Chemistry Optimization: Based on the initial pharmacological data, a focused medicinal chemistry effort could be initiated to synthesize analogs with improved potency, selectivity, and pharmacokinetic properties.

-

Exploration of Novel Therapeutic Applications: While the focus has been on CNS disorders and antivirals, the unique scaffold of this compound may lend itself to the development of therapeutics for other conditions.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Systemic administration of 1R,4S-4-amino-cyclopent-2-ene-carboxylic acid, a reversible inhibitor of GABA transaminase, blocks expression of conditioned place preference to cocaine and nicotine in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. (1S,4R)-4-Amino-2-cyclopenten-1-carboxylic Acid Hydrochloride | 134234-04-1 [chemicalbook.com]

An In-depth Review of (1S,4R)-4-aminocyclopent-2-enecarboxylic acid: Synthesis, Pharmacology, and Experimental Protocols

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive review of the current literature on (1S,4R)-4-aminocyclopent-2-enecarboxylic acid, a conformationally restricted GABA analogue that has garnered significant interest in the fields of medicinal chemistry and neuroscience. This document details its synthesis, pharmacological activity, and provides in-depth experimental protocols for its preparation and analysis.

Introduction

(1S,4R)-4-aminocyclopent-2-enecarboxylic acid is a cyclic amino acid derivative that serves as a valuable building block in the synthesis of various bioactive molecules.[1] Its rigid cyclopentene scaffold makes it a compelling subject for investigating structure-activity relationships at GABA receptors and enzymes involved in GABA metabolism. This guide aims to consolidate the existing knowledge on this compound to facilitate further research and development.

Synthesis of (1S,4R)-4-aminocyclopent-2-enecarboxylic acid

The enantioselective synthesis of (1S,4R)-4-aminocyclopent-2-enecarboxylic acid has been approached through various strategies, primarily utilizing chemoenzymatic methods and classical resolution of racemic intermediates. The most common precursor is the racemic bicyclic lactam, (±)-2-azabicyclo[2.2.1]hept-5-en-3-one, often referred to as the Vince Lactam.

Data Presentation: Comparison of Synthetic Routes

| Starting Material | Key Steps | Resolving Agent/Enzyme | Overall Yield | Purity/ee | Reference |

| (±)-2-Azabicyclo[2.2.1]hept-5-en-3-one | Methanolysis, Resolution, Hydrolysis | L-Tartaric acid | 91% (for tartrate salt) | ≥99.5% ee | [2] |

| (±)-2-Azabicyclo[2.2.1]hept-5-en-3-one | Enzymatic resolution, Protection, Reduction, Deprotection | Not specified | Not specified | >98% ee | [3] |

| (S)-4-[(tert-butyldimethylsilyl)oxy]cyclopent-2-en-1-one | Mitsunobu reaction, Deprotection, Oxidation | Di-tert-butyl iminodicarbonate | 11% (for N-Boc derivative) | Not specified | [4] |

Pharmacological Activity

(1S,4R)-4-aminocyclopent-2-enecarboxylic acid and its stereoisomers have been investigated for their activity at various components of the GABAergic system.

Data Presentation: Pharmacological Profile

| Target | Compound | Activity | Quantitative Data | Reference |

| GABA Transaminase | (1R,4S)-4-amino-cyclopent-2-ene-carboxylic acid | Reversible Inhibitor | Attenuated cocaine-induced conditioned place preference at 300 mg/kg i.p. | [5] |

| GABA Transaminase | (1R,4S)-4-amino-cyclopent-2-ene-carboxylic acid | Reversible Inhibitor | Attenuated nicotine-induced conditioned place preference at 75 mg/kg i.p. | [5] |

| GABA(C) ρ1 Receptor | (+)-4-ACPCA | Antagonist | K(i) = 6.0 ± 0.1 µM | [6] |

| GABA(C) ρ2 Receptor | (+)-4-ACPCA | Antagonist | K(i) = 4.7 ± 0.3 µM | [6] |

| GABA(A) α1β2γ2L Receptor | Benzylthioether derivative of 4-aminocyclopent-1-enecarboxylic acid | Antagonist | IC50 = 42 µM | [7][8] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature.

1. Synthesis of (1R,4S)-Methyl 4-aminocyclopent-2-ene-1-carboxylate D-tartrate from (±)-2-Azabicyclo[2.2.1]hept-5-en-3-one [2]

-

Step 1: Methanolysis and HCl salt formation

-

Dissolve (±)-2-Azabicyclo[2.2.1]hept-5-en-3-one (100.0 g, 0.916 mol) in methanol (83.0 g).

-

Carefully introduce HCl gas (37.8 g, 1.035 mol) over 20 minutes, allowing the exothermic reaction to cause reflux.

-

After the addition is complete, cool the mixture to 20-25°C.

-

-

Step 2: Resolution with L-Tartaric Acid

-

Add L-Tartaric acid (82.5 g, 0.55 mol) and water (50.0 g) to the reaction mixture.

-

Add triethylamine (60.3 g, 0.596 mol) dropwise over 30 minutes, maintaining the temperature below 50°C.

-

-

Step 3: Isolation of the Tartrate Salt

-

Filter the resulting precipitate and wash with methanol (80.0 g).

-

Dry the solid at 40°C under vacuum (<50 mbar).

-

Yield: 122.2 g (91%) of (1R,4S)-Methyl 4-aminocyclopent-2-ene-1-carboxylate D-tartrate with an enantiomeric excess (ee) of ≥99.5%.

-

2. Chiral Separation of 4-Aminocyclopent-2-en-1-yl Methanol Enantiomers by HPLC [3]

-

Column: Daicel Crownpak CR(+) (15 cm x 4.0 mm, 5 µm).

-

Mobile Phase: 50 mM Sodium Perchlorate, with the pH adjusted to 2.0 with perchloric acid.

-

Flow Rate: Not specified.

-

Detection: Not specified.

-

Resolution: A resolution of greater than 2.0 between the enantiomers was achieved.

Visualizations

Synthetic Pathway from Vince Lactam

Caption: Chemoenzymatic synthesis of the target compound.

Mechanism of Action at the GABAergic Synapse

Caption: Inhibition of GABA Transaminase by the title compound.

References

- 1. chemimpex.com [chemimpex.com]

- 2. US6495711B2 - Process for preparing (-)-(1S, 4R) N-protected 4-amino-2-cyclopentene-1-carboxylate esters - Google Patents [patents.google.com]

- 3. ijcpa.in [ijcpa.in]

- 4. researchgate.net [researchgate.net]

- 5. Systemic administration of 1R,4S-4-amino-cyclopent-2-ene-carboxylic acid, a reversible inhibitor of GABA transaminase, blocks expression of conditioned place preference to cocaine and nicotine in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The effects of cyclopentane and cyclopentene analogues of GABA at recombinant GABA(C) receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. GABA analogues derived from 4-aminocyclopent-1-enecarboxylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

Methodological & Application

Chiral Synthesis of (1S,4R)-4-aminocyclopent-2-enecarboxylic acid: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract

(1S,4R)-4-aminocyclopent-2-enecarboxylic acid is a crucial chiral building block in the synthesis of various carbocyclic nucleoside analogues, which are a class of potent antiviral and anticancer agents. Its rigid cyclopentene scaffold, combined with the specific stereochemistry of the amino and carboxylic acid groups, makes it an essential synthon for molecules that mimic natural nucleosides and interact with key biological targets. This document provides detailed application notes and experimental protocols for the stereoselective synthesis of (1S,4R)-4-aminocyclopent-2-enecarboxylic acid, commencing with the enzymatic kinetic resolution of racemic 2-azabicyclo[2.2.1]hept-5-en-3-one (Vince lactam).

Introduction

The demand for enantiomerically pure pharmaceuticals has driven the development of sophisticated asymmetric synthetic methodologies. Carbocyclic nucleosides, where a methylene group replaces the oxygen atom in the furanose ring of natural nucleosides, exhibit improved metabolic stability and are less susceptible to enzymatic degradation. The title compound, (1S,4R)-4-aminocyclopent-2-enecarboxylic acid, serves as a versatile precursor for the synthesis of these important therapeutic agents. The synthetic strategy detailed herein focuses on a robust and scalable route that establishes the desired stereochemistry early in the sequence through an efficient enzymatic resolution, followed by a series of functional group manipulations.

Data Presentation

Table 1: Summary of Quantitative Data for the Chiral Synthesis

| Step | Reaction | Key Reagents/Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Enantiomeric Excess (%) |

| 1 | Enzymatic Kinetic Resolution | Racemic Vince Lactam, (+)-γ-Lactamase | Water/Buffer | 30-40 | 12-24 | ~45-50 (for (-)-lactam) | >99 |

| 2 | N-Boc Protection | (-)-Vince Lactam, (Boc)₂O, DMAP | Dichloromethane | Room Temp | 2-4 | >95 | >99 |

| 3 | Lactam Reduction | N-Boc-(-)-Vince Lactam, NaBH₄ | Methanol | 0 to Room Temp | 1-2 | ~85-90 | >99 |

| 4 | Oxidation to Carboxylic Acid | N-Boc protected amino alcohol, Jones Reagent (CrO₃/H₂SO₄) | Acetone | 0-10 | 1-3 | ~80-85 | >99 |